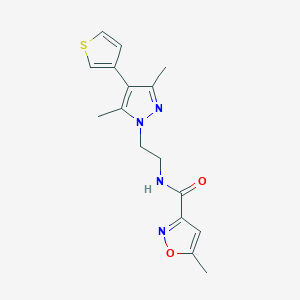
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory, anticancer, and immunomodulatory activities. This article discusses its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a pyrazole ring substituted with a thiophene group and an isoxazole moiety. Its molecular formula is C15H22N4O3S, indicating the presence of nitrogen and sulfur, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O3S |
| Molecular Weight | 342.43 g/mol |
| CAS Number | 2034555-76-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The presence of the pyrazole and isoxazole rings allows for specific enzyme inhibition and receptor modulation, which can lead to therapeutic effects.
1. Anti-inflammatory Activity
Studies have shown that isoxazole derivatives can modulate immune functions. For instance, various derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases . The compound may exert its effects by inhibiting pathways associated with inflammation.
2. Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene moieties exhibit notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer and leukemia cell lines with promising results .
Study 1: Anticancer Activity
In a study assessing the anticancer potential of similar pyrazole derivatives, compounds exhibited IC50 values ranging from 10 to 30 µM against various human cancer cell lines. The specific compound under discussion was found to be particularly effective against MCF-7 (breast cancer) cells, leading to significant cell death through apoptosis mechanisms .
Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of isoxazole derivatives showed that this compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This suggests potential use as an immunosuppressive agent in conditions where modulation of the immune response is necessary .
Comparative Analysis
To further illustrate the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer / Anti-inflammatory | 15 (MCF-7) |
| Leflunomide | Immunosuppressive | 20 |
| 5-amino-3-methyl-N-[4-methylphenyl]isoxazole | Immunomodulatory | 25 |
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-8-14(19-22-10)16(21)17-5-6-20-12(3)15(11(2)18-20)13-4-7-23-9-13/h4,7-9H,5-6H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVFDFFPUITPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














